(2-Chloro-3-pyridinyl)(3-methyl-1-piperidinyl)-methanone (2-Chloro-3-pyridinyl)(3-methyl-1-piperidinyl)-methanone
Brand Name: Vulcanchem
CAS No.: 560106-13-0
VCID: VC2193272
InChI: InChI=1S/C12H15ClN2O/c1-9-4-3-7-15(8-9)12(16)10-5-2-6-14-11(10)13/h2,5-6,9H,3-4,7-8H2,1H3
SMILES: CC1CCCN(C1)C(=O)C2=C(N=CC=C2)Cl
Molecular Formula: C12H15ClN2O
Molecular Weight: 238.71 g/mol

(2-Chloro-3-pyridinyl)(3-methyl-1-piperidinyl)-methanone

CAS No.: 560106-13-0

Cat. No.: VC2193272

Molecular Formula: C12H15ClN2O

Molecular Weight: 238.71 g/mol

* For research use only. Not for human or veterinary use.

(2-Chloro-3-pyridinyl)(3-methyl-1-piperidinyl)-methanone - 560106-13-0

Specification

CAS No. 560106-13-0
Molecular Formula C12H15ClN2O
Molecular Weight 238.71 g/mol
IUPAC Name (2-chloropyridin-3-yl)-(3-methylpiperidin-1-yl)methanone
Standard InChI InChI=1S/C12H15ClN2O/c1-9-4-3-7-15(8-9)12(16)10-5-2-6-14-11(10)13/h2,5-6,9H,3-4,7-8H2,1H3
Standard InChI Key HGAPFNVAUJPHIR-UHFFFAOYSA-N
SMILES CC1CCCN(C1)C(=O)C2=C(N=CC=C2)Cl
Canonical SMILES CC1CCCN(C1)C(=O)C2=C(N=CC=C2)Cl

Introduction

Basic Properties and Structure

Chemical Identity

(2-Chloro-3-pyridinyl)(3-methyl-1-piperidinyl)-methanone has a molecular formula of C12H15ClN2O with a molecular weight of 238.71 g/mol . The compound is identified in chemical databases with specific identifiers that allow for unambiguous recognition across scientific literature and repositories.

Table 1: Chemical Identifiers

Identifier TypeValue
CAS Number560106-13-0
IUPAC Name(2-chloropyridin-3-yl)-(3-methylpiperidin-1-yl)methanone
Molecular FormulaC12H15ClN2O
Molecular Weight238.71 g/mol
PubChem Compound ID3645167
Standard InChIKeyHGAPFNVAUJPHIR-UHFFFAOYSA-N
SMILESCC1CCCN(C1)C(=O)C2=C(N=CC=C2)Cl

The compound's systematic IUPAC name, (2-chloropyridin-3-yl)-(3-methylpiperidin-1-yl)methanone, provides a standardized nomenclature that describes its structure precisely . This nomenclature system enables scientists to accurately identify the compound in research and publications without ambiguity.

Physical and Chemical Properties

The physical and chemical properties of (2-Chloro-3-pyridinyl)(3-methyl-1-piperidinyl)-methanone are crucial for understanding its behavior in various experimental settings and potential applications. While comprehensive experimental data on this specific compound is somewhat limited in the available literature, certain properties can be inferred from its structure and similar compounds.

Table 2: Physical and Chemical Properties

PropertyValueSource
Physical StateSolid (presumed)Based on structure
Molecular Weight238.71 g/mol
Boiling PointNot specified in available data
Melting PointNot specified in available data
SolubilityLikely soluble in organic solventsBased on structure
Storage ConditionsStore in a well-ventilated place; Keep container tightly closed

Structural Characteristics

The structure of (2-Chloro-3-pyridinyl)(3-methyl-1-piperidinyl)-methanone features two main components connected by a carbonyl linkage:

  • A 2-chloro-3-pyridinyl group - an aromatic heterocycle with a chlorine atom at position 2

  • A 3-methyl-1-piperidinyl group - a six-membered saturated heterocycle with a methyl substituent at position 3

These structural elements give the compound its unique chemical identity and are responsible for its potential biological activities. The 2-chloropyridine moiety is a common feature in various pharmaceutical compounds, while the piperidine ring is present in many bioactive natural and synthetic molecules.

The carbonyl bridge connecting these two structural units allows for a specific three-dimensional arrangement that could be crucial for potential biological interactions, particularly with protein targets. The methyl group on the piperidine ring adds lipophilicity and may influence the compound's ability to cross biological membranes.

Synthesis and Preparation

Manufacturing Considerations

The synthesis of (2-Chloro-3-pyridinyl)(3-methyl-1-piperidinyl)-methanone at scale would require consideration of several manufacturing factors:

  • Selection of starting materials - availability, cost, and purity of 2-chloropyridine derivatives and 3-methylpiperidine

  • Reaction conditions - temperature, solvent, catalysts, and reaction time

  • Purification methods - crystallization, chromatography, or distillation techniques

  • Safety considerations - handling of potentially reactive intermediates and reagents

  • Environmental impact - waste management and green chemistry approaches

For research purposes, the compound is likely synthesized in small quantities using laboratory-scale techniques that prioritize purity over production efficiency. Any scale-up process would need to address challenges related to heat transfer, mixing, and consistent product quality.

Pharmacological and Biological Properties

Hazard TypePotential ConcernPrecautionary Approach
Skin ContactIrritationWear appropriate gloves
Eye ContactIrritationUse eye protection
InhalationRespiratory irritationWork in well-ventilated area
IngestionToxicityFollow laboratory hygiene practices
EnvironmentalAquatic toxicityProper disposal procedures

Without specific toxicological studies, the compound should be treated with caution in accordance with standard laboratory safety protocols for chemical compounds of unknown toxicity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator